2-Bromo-N-ethyl-N,6-dimethylbenzamide
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Overview
Description
2-Bromo-N-ethyl-N,6-dimethylbenzamide is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . It is a derivative of benzamide, characterized by the presence of a bromine atom at the second position of the benzene ring, along with ethyl and dimethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-ethyl-N,6-dimethylbenzamide typically involves the bromination of N-ethyl-N,6-dimethylbenzamide. This can be achieved through the reaction of N-ethyl-N,6-dimethylbenzamide with bromine in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-ethyl-N,6-dimethylbenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, often in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzamides with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives such as N-oxides or hydroxylated compounds.
Reduction: Reduced forms such as amines or dehalogenated products.
Scientific Research Applications
2-Bromo-N-ethyl-N,6-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-ethyl-N,6-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the benzamide moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylbenzamide: Similar structure but lacks the ethyl group on the nitrogen atom.
N-ethyl-N,6-dimethylbenzamide: Similar structure but lacks the bromine atom.
2-Chloro-N-ethyl-N,6-dimethylbenzamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-Bromo-N-ethyl-N,6-dimethylbenzamide is unique due to the combination of its bromine atom and ethyl group, which can influence its reactivity and binding properties. This uniqueness makes it valuable in specific synthetic and research applications where these functional groups are advantageous .
Properties
IUPAC Name |
2-bromo-N-ethyl-N,6-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-4-13(3)11(14)10-8(2)6-5-7-9(10)12/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHZMFMLGFMGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=CC=C1Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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